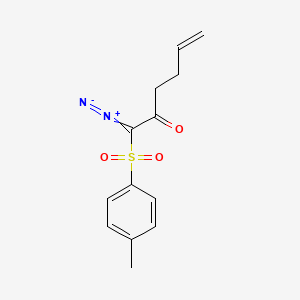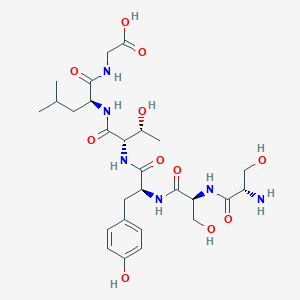![molecular formula C25H26OSi B14178706 tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane CAS No. 917607-32-0](/img/structure/B14178706.png)
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C25H26OSi. This compound features a tert-butyl group, an indenyl moiety, and a diphenylsilane group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane typically involves the reaction of 1H-indene with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The tert-butyl group or the indenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, while the indenyl moiety can participate in π-π interactions. The diphenylsilane group can form strong Si-O bonds, making the compound stable and reactive under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(1H-inden-7-yl)oxy]dimethylsilane
- tert-Butyl[(1H-inden-7-yl)oxy]diethylsilane
- tert-Butyl[(1H-inden-7-yl)oxy]diphenylgermane
Uniqueness
tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, an indenyl moiety, and a diphenylsilane group. This combination provides the compound with distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
917607-32-0 |
|---|---|
Molecular Formula |
C25H26OSi |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
tert-butyl-(3H-inden-4-yloxy)-diphenylsilane |
InChI |
InChI=1S/C25H26OSi/c1-25(2,3)27(21-14-6-4-7-15-21,22-16-8-5-9-17-22)26-24-19-11-13-20-12-10-18-23(20)24/h4-17,19H,18H2,1-3H3 |
InChI Key |
YPOSNKYUAQFUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)
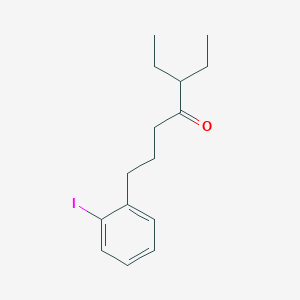
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
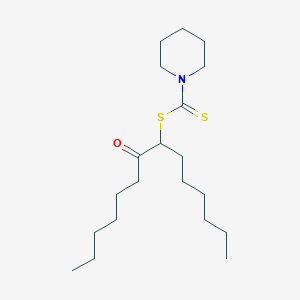
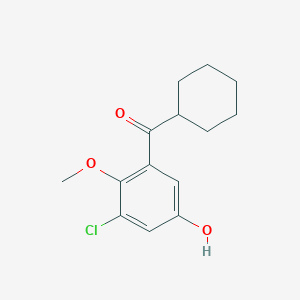
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)

